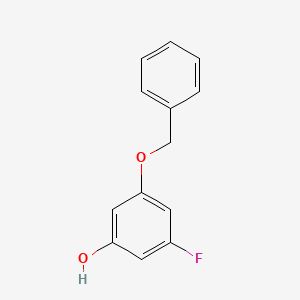

3-(Benzyloxy)-5-fluorophenol

Description

Contextualization of Fluorinated Phenols in Advanced Chemical Synthesis

Fluorinated phenols are a class of organic compounds that have garnered considerable attention in advanced chemical synthesis. The incorporation of fluorine atoms into a phenol (B47542) structure can dramatically alter its physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity and relatively small size compared to other halogens make it a unique tool for modulating the characteristics of a molecule. tandfonline.com

The presence of fluorine can enhance a compound's stability, lipophilicity, and reactivity. ontosight.ai For instance, the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability in drug candidates. tandfonline.com This enhanced stability is a crucial factor in medicinal chemistry, where preventing rapid metabolic degradation is essential for a drug's efficacy. tandfonline.com Furthermore, the introduction of fluorine can influence the acidity of the phenolic hydroxyl group and modify the electron density of the aromatic ring, thereby affecting the molecule's reactivity in various chemical transformations. nih.gov These unique properties make fluorinated phenols valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai

Role and Significance of Benzyloxy Moieties in Organic Transformations and Protection Strategies

The benzyloxy group, a benzyl (B1604629) group linked to a parent molecule via an ether linkage, plays a crucial role in organic synthesis, primarily as a protecting group for alcohols and phenols. wikipedia.orgorganic-chemistry.org Protecting groups are essential in multi-step syntheses to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The benzyloxy group is favored for its robustness under a variety of reaction conditions. wikipedia.org

It can be introduced through methods like the Williamson ether synthesis, which involves the reaction of an alcohol or phenol with a benzyl halide in the presence of a base. smolecule.com A key advantage of the benzyloxy group is its selective removal under relatively mild conditions, most commonly through catalytic hydrogenation. organic-chemistry.org This process regenerates the original hydroxyl group, leaving other functional groups intact. The strategic use of benzyloxy groups allows for the synthesis of complex molecules with a high degree of precision and control. ontosight.ai

Overview of Current Research Trajectories for 3-(Benzyloxy)-5-fluorophenol and Related Structural Analogues

Current research on 3-(Benzyloxy)-5-fluorophenol and its analogs primarily focuses on their utility as versatile intermediates in the synthesis of more complex and biologically active molecules. The combination of the fluorinated phenol and benzyloxy functionalities within the same molecule provides a unique platform for synthetic exploration.

One area of investigation involves the use of these compounds as precursors in medicinal chemistry. smolecule.com The fluorine atom can enhance the pharmacokinetic properties of a potential drug, while the benzyloxy group allows for further chemical modifications after its removal. tandfonline.com For example, derivatives of fluorophenol have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com

In materials science, the electronic properties influenced by the fluorinated phenol group make these compounds interesting candidates for the development of novel materials. smolecule.com Fluorinated organic materials are explored for their potential applications in organic electronics and optoelectronic devices. smolecule.com

Furthermore, the synthesis of various structural analogs, such as those with different substitution patterns on the aromatic rings or modifications to the benzyloxy group, is an active area of research. These studies aim to fine-tune the properties of the molecule for specific applications. For instance, the synthesis of related compounds like 4-(3-Benzyloxyphenyl)-2-fluorophenol and 3-(Benzyloxy)-5-chloro-4-fluorophenol highlights the ongoing efforts to create a diverse library of fluorinated building blocks for organic synthesis. smolecule.combldpharm.com

Interactive Data Tables

Below are interactive tables summarizing key information about 3-(Benzyloxy)-5-fluorophenol and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(Benzyloxy)-5-fluorophenol | 1504590-57-1 | C13H11FO2 | 218.23 |

| 4-(3-Benzyloxyphenyl)-2-fluorophenol | 1261894-42-1 | C19H15FO2 | 294.32 |

| 3-(Benzyloxy)-5-chloro-4-fluorophenol | 1881292-68-7 | C13H10ClFO2 | 252.67 |

| 4-(Benzyloxy)-3-fluorophenol | 81228-25-3 | C13H11FO2 | 218.23 |

| 3-(Benzyloxy)phenol | 3769-41-3 | C13H12O2 | 200.23 |

| 3-Fluorophenol | 372-20-3 | C6H5FO | 112.10 |

Properties

IUPAC Name |

3-fluoro-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLPFXHEXUAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 5 Fluorophenol and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of 3-(benzyloxy)-5-fluorophenol suggests several logical disconnections to identify suitable starting materials. The primary disconnection points are the benzyl (B1604629) ether linkage and the fluorine substituent on the aromatic ring.

Disconnection of the Benzyl Ether: This leads to 3-fluoro-5-hydroxyphenol (5-fluororesorcinol) and a benzyl halide (e.g., benzyl bromide) as key precursors. This approach utilizes a benzylation reaction to form the ether bond.

The selection of precursors is guided by their commercial availability, stability, and the compatibility of their functional groups with the planned reaction conditions. For instance, 5-fluororesorcinol is a common starting material due to the pre-existing fluorine and hydroxyl groups at the desired positions.

Classical Synthetic Routes to Fluorinated Phenols and Benzyl Ethers

Traditional methods for synthesizing fluorinated phenols and benzyl ethers provide a foundational understanding of the chemical transformations required for producing 3-(benzyloxy)-5-fluorophenol.

Phenol (B47542) Functionalization via Williamson Ether Synthesis and Related Alkylation Methods

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. tcichemicals.comtcichemicals.com In the context of synthesizing 3-(benzyloxy)-5-fluorophenol, this involves the deprotonation of a fluorinated phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzylating agent. fluorine1.ru

The general scheme for the Williamson ether synthesis is as follows:

R-OH + Base → R-O⁻ + [Base-H]⁺ R-O⁻ + R'-X → R-O-R' + X⁻

For the synthesis of 3-(benzyloxy)-5-fluorophenol from 5-fluororesorcinol, one of the hydroxyl groups is selectively protected or the reaction is carried out under controlled conditions to favor mono-benzylation. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Phase-transfer catalysis can also be employed to facilitate the alkylation of phenols, often leading to improved yields and milder reaction conditions. researchgate.net

Introduction of Fluorine via Halogen Exchange or Directed Fluorination

The introduction of a fluorine atom onto an aromatic ring can be achieved through several classical methods, including halogen exchange (Halex) reactions and electrophilic fluorination. scispace.comcas.cn

Halogen Exchange (Halex) Reaction: This method involves the substitution of a halogen (typically chlorine or bromine) with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogle.com The reaction is often carried out at elevated temperatures in a polar aprotic solvent. cas.cn For the synthesis of a precursor to 3-(benzyloxy)-5-fluorophenol, a dihalophenol could be subjected to a Halex reaction. Microwave-assisted halogen exchange (MAHE) has been shown to enhance the efficiency of this process. google.com

Directed Electrophilic Fluorination: This approach utilizes an electrophilic fluorinating agent to directly introduce fluorine onto the aromatic ring. wikipedia.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu The regioselectivity of the fluorination is directed by the existing substituents on the ring. For instance, hydroxyl groups are ortho, para-directing. In the case of a 3-hydroxyphenol derivative, fluorination would be expected to occur at the positions ortho and para to the hydroxyl group. The use of ionic liquids has been shown to accelerate electrophilic fluorination of phenols. arkat-usa.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Strategies for Selective Benzyloxylation and Fluorination

Catalytic methods offer significant advantages over stoichiometric approaches, often providing higher selectivity and milder reaction conditions. scispace.com

Catalytic Benzyloxylation: Transition metal catalysts, particularly copper and palladium, have been employed for the benzyloxylation of phenols. nih.govgoogle.com For example, copper-catalyzed coupling of phenols with benzyl alcohol can provide the corresponding benzyl ethers. nih.gov These methods can offer improved functional group tolerance compared to traditional Williamson ether synthesis.

Catalytic Fluorination: The development of catalytic fluorination methods is a major area of research. mdpi.com Transition metal-catalyzed fluorination, using catalysts based on palladium, copper, or other metals, allows for the fluorination of aromatic C-H bonds or the conversion of aryl halides and pseudohalides to aryl fluorides. numberanalytics.combeilstein-journals.org These reactions often utilize fluoride salts as the fluorine source and can proceed under milder conditions than traditional methods. fishersci.co.uk For instance, palladium-catalyzed fluorination of aryl triflates has been developed as a powerful tool for synthesizing functionalized fluoroarenes. harvard.edu

Green Chemistry Principles and Methodologies in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.comelsevierpure.com In the synthesis of 3-(benzyloxy)-5-fluorophenol, these principles can be applied by:

Using Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, is a key goal. tandfonline.comelsevierpure.com Some phenol synthesis methods have been developed to work in aqueous media. numberanalytics.com

Employing Catalysis: As discussed above, catalytic reactions are inherently greener as they reduce waste by using smaller quantities of reagents. mdpi.comscispace.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation can shorten reaction times and reduce energy consumption. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of phenols derived from renewable biomass sources is an emerging area of green chemistry. numberanalytics.com

Recent developments in solid-state mechanochemical protocols for nucleophilic aromatic fluorination eliminate the need for toxic, high-boiling point solvents, offering a more environmentally friendly approach. rsc.org

Solvent-Free and Reduced-Solvent Reaction Systems

In the pursuit of greener and more efficient chemical processes, solvent-free and reduced-solvent reaction systems have gained significant attention. These methods aim to minimize the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields due to higher reactant concentrations. For instance, the synthesis of various aniline- and phenol-based triarylmethanes has been successfully achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. rsc.org This approach provides excellent yields for a broad range of substrates. rsc.org Similarly, copper(I) oxide nanoparticles have been used to catalyze the multicomponent coupling/cycloisomerization reactions to produce 2,3-disubstituted 1-benzofurans under solvent- and ligand-free conditions at 100°C. researchgate.net This method is noted for its high atom economy and catalytic efficiency. researchgate.net

The following table summarizes examples of solvent-free reaction conditions for related compound syntheses:

| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |

| Brønsted acidic ionic liquid | Aldehydes, Anilines/Phenols | 80°C, 1.5 h | Triarylmethanes | Up to 99% | rsc.org |

| Copper(I) oxide nanoparticles | 2-Hydroxybenzaldehydes, Secondary amines, Alkynes | 100°C, in air | 2,3-Disubstituted 1-benzofurans | Good to excellent | researchgate.net |

| None (catalyst-free) | Various starting materials | 120°C, 5-15 min (MW) | Pyrazoles, Diazepines | High | acs.org |

These examples, while not directly for 3-(benzyloxy)-5-fluorophenol, demonstrate the feasibility and benefits of adopting solvent-free methodologies for the synthesis of complex organic molecules.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. ajrconline.org By utilizing microwave energy, this technique can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products. acs.orgajrconline.org

The core principle of MAOS lies in the efficient heating of the reaction mixture through dielectric heating. This leads to a rapid increase in temperature, which can accelerate reaction rates. acs.org This technology is considered an important approach toward green chemistry due to its energy efficiency and potential to reduce or eliminate the use of solvents. ajrconline.org

MAOS has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds like benzimidazoles. dergipark.org.tr For example, the synthesis of 5-monosubstituted hydantoins from L-amino acids has been achieved in a two-step, one-pot microwave-assisted process in water, with yields ranging from 34% to 89%. beilstein-journals.org This method is notable for its scalability and eco-friendly nature. beilstein-journals.org

| Reaction Type | Starting Materials | Conditions | Key Advantages | Reference |

| Hydantoin Synthesis | L-amino acids | Microwave, water | Column chromatography-free, one-pot, rapid | beilstein-journals.org |

| Benzimidazole Synthesis | 1,2-diaminobenzenes, carboxylic acids/aldehydes | Microwave, various catalysts | Reduced reaction times, improved yields | dergipark.org.tr |

| General Organic Synthesis | Various | Microwave irradiation | Increased reaction rates, higher yields, cleaner products | acs.orgajrconline.org |

The application of MAOS to the synthesis of 3-(benzyloxy)-5-fluorophenol and its derivatives could offer a more efficient and environmentally benign alternative to traditional synthetic routes.

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry has become an increasingly important technology for the synthesis of chemical compounds, offering enhanced control, safety, and scalability compared to traditional batch processes. researchgate.netstolichem.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

This methodology is particularly advantageous for reactions that are rapid, exothermic, or involve hazardous intermediates. stolichem.com The small reactor volume in flow systems inherently enhances safety. stolichem.com Furthermore, continuous flow processes can lead to higher product quality and consistency due to improved heat and mass transfer, which minimizes the formation of byproducts. stolichem.com

The scalability of continuous flow synthesis is a significant advantage for industrial applications. Scaling up a flow process can be achieved by extending the operation time, increasing the flow rate, or by "numbering-up" (using multiple reactors in parallel). stolichem.com This is often more straightforward and efficient than scaling up a batch reaction, which can present significant challenges in maintaining consistent reaction conditions.

While specific applications of continuous flow chemistry for the synthesis of 3-(benzyloxy)-5-fluorophenol are not extensively detailed in the provided search results, the synthesis of related fluorinated aromatic compounds has been achieved with high efficiency under microflow conditions. This suggests that flow chemistry holds great promise for the scalable and efficient production of 3-(benzyloxy)-5-fluorophenol and its derivatives. nih.gov

| Advantage | Description |

| Enhanced Safety | Small reactor volumes minimize the risks associated with hazardous reactions and intermediates. stolichem.com |

| Precise Control | Allows for tight control over temperature, pressure, and residence time, leading to higher selectivity and reproducibility. researchgate.net |

| Improved Scalability | Production can be easily scaled by running the system for longer periods or by parallelization. stolichem.com |

| Increased Quality | Better heat and mass transfer result in fewer byproducts and more consistent product quality. stolichem.com |

Purification and Isolation Techniques Critical for Research-Scale Production

The purification and isolation of the target compound are critical final steps in any chemical synthesis, ensuring the removal of impurities, byproducts, and unreacted starting materials. For research-scale production of 3-(benzyloxy)-5-fluorophenol and its derivatives, several standard and advanced techniques are employed.

Column chromatography is a fundamental and widely used purification method. In the synthesis of benzyl 3-bromo-5-fluorophenyl ether, a precursor that could be related to 3-(benzyloxy)-5-fluorophenol, the crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. prepchem.com Similarly, flash column chromatography is frequently used to isolate products in various syntheses, such as in the preparation of β-hydroxy α-amino acids and pyrrolidine (B122466) derivatives. acs.orgnih.gov

Crystallization is another powerful technique for purifying solid compounds. Recrystallization from a suitable solvent can effectively remove impurities, leading to a highly pure crystalline product. For example, 4-bromo-3-fluorophenol, an intermediate in the synthesis of other fluorophenols, is purified by distillation in vacuo followed by recrystallization from petroleum ether. google.com

Other common work-up and purification procedures include:

Extraction: Partitioning the reaction mixture between an organic solvent and an aqueous solution to separate the product from water-soluble impurities. prepchem.com

Washing: Washing the organic layer with water or brine to remove residual water-soluble materials. prepchem.com

Drying: Using a drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove traces of water from the organic solution. prepchem.comrsc.org

Evaporation/Concentration: Removing the solvent under reduced pressure to obtain the crude or purified product. prepchem.com

For more advanced or challenging separations, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be utilized to achieve very high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Chemical Reactivity and Transformation Studies of 3 Benzyloxy 5 Fluorophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The regioselectivity of this reaction on the 3-(Benzyloxy)-5-fluorophenol ring is dictated by the electronic properties of the existing substituents.

Regioselectivity and Electronic Effects of Fluorine and Benzyloxy Substituents

The positions for electrophilic attack on the benzene (B151609) ring of 3-(Benzyloxy)-5-fluorophenol are influenced by the combined electronic effects of the fluorine and benzyloxy groups.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). u-tokyo.ac.jp This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles, thus deactivating the ring. fiveable.meyoutube.com However, fluorine can also donate a lone pair of electrons through resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions. u-tokyo.ac.jplibretexts.org In the case of 3-(Benzyloxy)-5-fluorophenol, the positions ortho and para to the fluorine atom are C4, C6, and C2.

Benzyloxy Group: The oxygen atom in the benzyloxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic attack. saskoer.ca The positions ortho and para to the benzyloxy group are C2, C4, and C6.

Combined Effect: Both substituents direct incoming electrophiles to the same positions (C2, C4, and C6). The activating benzyloxy group enhances the electron density at these positions, while the deactivating but ortho, para-directing fluorine atom also channels electrophiles to these sites. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to both groups. The relative rates and product distribution will depend on the specific electrophile and reaction conditions.

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution involves a two-step process:

Formation of the Arenium Ion: The aromatic ring, acting as a nucleophile, attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.comlkouniv.ac.in

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The stability of the intermediate arenium ion determines the regioselectivity of the reaction. For 3-(Benzyloxy)-5-fluorophenol, attack at the ortho and para positions (C2, C4, C6) allows for resonance structures where the positive charge is delocalized onto the oxygen of the benzyloxy group, providing significant stabilization. This is not possible for meta-attack. libretexts.org Therefore, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of 3-(Benzyloxy)-5-fluorophenol can undergo various reactions, excluding protection and deprotection. For instance, it can be converted to an ether or an ester. Benzylation of hydroxyl groups is a common transformation and can be achieved using a benzyl (B1604629) halide in the presence of a base like diisopropylethylamine. researchgate.net

Catalytic Cross-Coupling Reactions at Aromatic Halogenation Sites

For cross-coupling reactions to occur, 3-(Benzyloxy)-5-fluorophenol would first need to be halogenated at one of the aromatic positions (e.g., C2, C4, or C6). Once a halogen (e.g., Br, I) is introduced, various palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Coupling Methodologies

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. sigmaaldrich.comlibretexts.orglibretexts.org For a halogenated derivative of 3-(Benzyloxy)-5-fluorophenol, this reaction would enable the formation of a new carbon-carbon bond, for example, with an aryl or vinyl boronic acid. researchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org A halogenated 3-(Benzyloxy)-5-fluorophenol could be coupled with various alkynes to introduce an alkynyl substituent onto the aromatic ring. The reaction is typically carried out under mild conditions. wikipedia.orgrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orglibretexts.org A halogenated derivative of 3-(Benzyloxy)-5-fluorophenol could be coupled with primary or secondary amines to synthesize substituted anilines. organic-chemistry.orgorganic-synthesis.com The catalytic cycle also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 1: Overview of Catalytic Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl, Styrene |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base | Arylamine |

Oxidative and Reductive Transformations of the Aromatic Core

The aromatic core of 3-(Benzyloxy)-5-fluorophenol can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of phenols can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of organotrifluoroborates, which can be derived from aryl halides, with reagents like Oxone® can yield phenols. nih.gov Hypervalent iodine reagents are also known to be effective for a range of oxidative transformations. cardiff.ac.uk

Reductive Transformations: The benzyloxy group can be removed via hydrogenolysis. This is a reductive cleavage of the carbon-oxygen bond, typically carried out with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction would convert 3-(Benzyloxy)-5-fluorophenol into 3-fluorophenol.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(Benzyloxy)-5-fluorophenol |

| 3-fluorophenol |

| Diisopropylethylamine |

| Palladium(II) acetate (B1210297) |

| 1,1'-Bis(diphenylphosphino)ferrocene |

| Tetrakis(triphenylphosphine)palladium(0) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

Benzyloxy Group Cleavage Under Various Reaction Conditions

The cleavage of the benzyloxy group in molecules such as 3-(benzyloxy)-5-fluorophenol is a critical transformation in synthetic chemistry. While standard hydrogenolysis is a common method for deprotection, specific reaction conditions can be employed for this cleavage, often tailored to the substrate and the presence of other functional groups.

One notable method involves hydrogenolytic elimination. For instance, in the synthesis of related fluorinated compounds, the benzyloxy group can be removed through catalytic hydrogenation. This process typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is effective for converting a benzyloxy-substituted compound into its corresponding hydroxy derivative.

In the context of more complex molecular scaffolds, alternative debenzylation strategies have been developed. For example, a chemoselective debenzylation of aryl benzyl ethers can be achieved at low temperatures using a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene. organic-chemistry.org This method is advantageous as it proceeds in the presence of various other functional groups. organic-chemistry.org Another approach involves the use of lithium and a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF) at low temperatures, which allows for mild and often chemoselective deprotection of benzyl ethers. organic-chemistry.org

Furthermore, tandem reactions can be designed to include benzyloxy group cleavage. A one-pot reaction has been described that effects the simultaneous cleavage of a benzyl ether and a carbamate (B1207046) group, followed by cyclization, through catalytic reduction. acs.org This highlights the integration of debenzylation into multi-step synthetic sequences.

The following table summarizes various conditions for benzyloxy group cleavage, excluding general protecting group removal strategies.

| Reagent/Catalyst | Co-reagent/Solvent | Temperature | Notes |

| Pd(η³-C₃H₅)Cp, DPEphos | - | - | Catalytic conversion of aryl benzyl carbonates to benzyl-protected phenols via decarboxylative etherification. organic-chemistry.org |

| BCl₃ | Pentamethylbenzene | Low Temperature | Chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org |

| Lithium, Naphthalene (catalytic) | THF | Low Temperature | Mild and chemoselective deprotection. organic-chemistry.org |

| Palladium Catalyst | Hydrogen | - | Hydrogenolytic elimination to yield the hydroxy derivative. |

| - | - | - | Simultaneous cleavage of benzyl ether and Cbz groups in a one-pot reaction. acs.org |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the verification of a synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula. For 3-(Benzyloxy)-5-fluorophenol (C₁₃H₁₁FO₂), HRMS would be used to confirm its exact mass. The technique is sensitive enough to distinguish the compound's mass from other molecules with the same nominal mass but different elemental formulas.

In practice, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve this level of precision. nih.gov The analysis of isotopic patterns further corroborates the proposed formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure by breaking it into smaller, identifiable pieces. For 3-(Benzyloxy)-5-fluorophenol, characteristic fragments would include the loss of the benzyl (B1604629) group or cleavage of the phenol (B47542) ring. This data is crucial for distinguishing it from structural isomers. Research on similar benzyloxy derivatives frequently employs HRMS to confirm molecular formula accuracy. acs.orgmdpi.com

**Table 1: Predicted HRMS Data for 3-(Benzyloxy)-5-fluorophenol (C₁₃H₁₁FO₂) ** This table is generated for illustrative purposes based on theoretical calculations.

| Analyte (Adduct) | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₂FO₂⁺ | 219.0816 |

| [M+Na]⁺ | C₁₃H₁₁FO₂Na⁺ | 241.0635 |

| [M-H]⁻ | C₁₃H₁₀FO₂⁻ | 217.0670 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. nationalmaglab.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are necessary for a comprehensive structural assignment of a molecule like 3-(Benzyloxy)-5-fluorophenol.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 3-(Benzyloxy)-5-fluorophenol, COSY would show correlations between the protons on the phenyl and benzyl aromatic rings, as well as couplings between protons on the fluorophenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is critical for establishing connectivity between different parts of the molecule that are not directly bonded. For instance, it would show a correlation from the benzylic CH₂ protons to the carbon of the fluorophenol ring attached to the ether oxygen, definitively confirming the location of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the benzylic CH₂ protons and the ortho protons of the benzyl ring, providing insight into the molecule's preferred conformation in solution.

The presence of fluorine adds another layer of complexity and information. ¹⁹F NMR would show a single resonance, and its coupling to nearby protons and carbons would be observable in ¹H, ¹³C, and 2D spectra, further confirming the fluorine atom's position on the phenol ring. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Benzyloxy)-5-fluorophenol This table presents estimated chemical shifts (δ in ppm) in a common solvent like CDCl₃ or DMSO-d₆. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenolic OH | ~9.5 (broad s) | - | C-5, C-1 |

| Benzylic CH₂ | ~5.1 (s) | ~71 | C-3, Benzyl C1' |

| Benzyl Ring H (ortho, meta, para) | ~7.3-7.5 (m) | ~127-129 | Benzylic CH₂ |

| Fluorophenol Ring H | ~6.4-6.7 (m) | ~102-110 | - |

| Fluorophenol Ring C (C-F, C-O, C-OH) | - | ~155-165 | Phenolic OH, Benzylic CH₂ |

Solid-State NMR for Crystalline Forms or Materials

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying materials that are insoluble or for characterizing different crystalline forms (polymorphs) of a compound. google.com Each polymorph can have a distinct ssNMR spectrum due to differences in molecular conformation and intermolecular packing in the crystal lattice.

For 3-(Benzyloxy)-5-fluorophenol, ssNMR could be used to:

Confirm the structure in the solid state.

Identify and differentiate between potential polymorphs, which can have different physical properties.

Study the conformation and packing arrangements within the crystal.

Solid-state ¹³C NMR spectra are characterized by specific chemical shifts that are highly sensitive to the local electronic environment, making them a fingerprint for a particular crystalline form. google.com

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comresearchgate.net These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies (stretching, bending, etc.). The two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa.

For 3-(Benzyloxy)-5-fluorophenol, key functional groups that would be identified include the O-H of the phenol, the C-O ether linkage, the aromatic C=C bonds, the C-H bonds, and the C-F bond. researchgate.net

Analysis of C-F and O-H Stretching Vibrations

Two of the most diagnostic vibrations for this molecule are the O-H and C-F stretches.

O-H Stretch: The hydroxyl group of the phenol gives rise to a characteristic, strong, and broad absorption band in the FT-IR spectrum, typically found in the region of 3200–3600 cm⁻¹. researchgate.net The broadness is due to hydrogen bonding. In the Raman spectrum, this vibration is often weaker.

C-F Stretch: The carbon-fluorine bond produces a strong absorption in the FT-IR spectrum in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

Table 3: Key Vibrational Modes for 3-(Benzyloxy)-5-fluorophenol This table lists expected frequencies (in cm⁻¹) for major functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1000 - 1400 | Strong |

| C-O Stretch | Ether, Phenol | 1200 - 1300 | Strong |

X-Ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. researchgate.net By diffracting X-rays off a single, high-quality crystal, one can calculate the positions of individual atoms in the crystal lattice with very high precision. This provides unambiguous information on bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For a derivative of 3-(Benzyloxy)-5-fluorophenol, a crystal structure would definitively confirm the connectivity and provide insight into:

The planarity of the aromatic rings.

The conformation of the benzyloxy group relative to the fluorophenol ring.

Intermolecular interactions, such as hydrogen bonding from the phenolic hydroxyl group and π–π stacking between aromatic rings, which dictate how the molecules pack in the solid state. iucr.org

While obtaining a suitable crystal can be a challenge, the resulting data is unparalleled in its detail and accuracy. iucr.orgacs.org

Table 4: Illustrative Data Obtainable from X-Ray Crystallography This table is a hypothetical representation of the types of data provided by a crystallographic analysis, based on published data for similar structures. iucr.org

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The crystal lattice symmetry. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Bond Lengths | Precise distances between atoms (e.g., C-F, C-O). | C-F: ~1.36 Å; C-O: ~1.37 Å |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C). | C-O-C (ether): ~118° |

| Dihedral Angles | Torsional angle describing ring orientations. | Angle between phenyl rings |

| Hydrogen Bonds | Key intermolecular interactions. | O-H···O distance and angle |

Chromatographic Method Development for Purity, Isomer Separation, and Reaction Monitoring

The development of robust chromatographic methods is fundamental for the analysis of "3-(Benzyloxy)-5-fluorophenol" in research settings. These methods are essential for assessing the purity of synthesized batches, separating it from potential isomers, and monitoring the progress of chemical reactions in which it is a reactant or product. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the volatility of the analyte and the need for preparative scale separation or enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of "3-(Benzyloxy)-5-fluorophenol". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-volatile, moderately polar compound.

Method Development for Purity and Isomer Separation

The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For fluorinated phenols, C18 columns are a common starting point, but other stationary phases can offer unique selectivity. acs.org For instance, pentafluorophenyl (PFP) stationary phases can exhibit alternative selectivity for halogenated compounds due to specific interactions with the fluorinated ring. mdpi.comlcms.cz

Isomeric separation is a critical application of HPLC in the context of "3-(Benzyloxy)-5-fluorophenol" synthesis. Positional isomers, which may be formed as byproducts during synthesis, can be challenging to separate due to their similar physicochemical properties. Method optimization, including adjustments to the mobile phase composition and gradient, is often necessary to achieve baseline resolution. The use of high-resolution columns with smaller particle sizes (e.g., sub-2 µm) can significantly improve separation efficiency and reduce analysis time. lcms.cz

Table 1: Illustrative HPLC Parameters for the Analysis of "3-(Benzyloxy)-5-fluorophenol"

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18 (e.g., ODS), PFP | C18 provides good hydrophobic retention. PFP can offer enhanced selectivity for fluorinated and aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile often provides better peak shape and lower UV cutoff. A gradient elution is typically required to elute the compound with a good peak shape in a reasonable time. |

| Additive | 0.1% Formic Acid or Acetic Acid | Suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability. acs.org |

| Flow Rate | 0.5 - 1.5 mL/min (analytical) | Adjusted to optimize resolution and analysis time. |

| Column Temperature | 25 - 40 °C | Can influence selectivity and viscosity of the mobile phase. |

| Detection | UV at ~270-280 nm | The benzyloxy and fluorophenol chromophores allow for sensitive UV detection. A photodiode array (PDA) detector can provide spectral information to confirm peak identity and purity. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column dimensions. |

Preparative HPLC

For the isolation of pure "3-(Benzyloxy)-5-fluorophenol" on a larger scale, the analytical method can be scaled up to preparative HPLC. This involves using a column with a larger internal diameter and particle size to accommodate higher sample loads. The mobile phase composition may need to be adjusted to optimize throughput and minimize solvent consumption.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its phenolic hydroxyl group, "3-(Benzyloxy)-5-fluorophenol" is not sufficiently volatile for direct GC analysis and is prone to peak tailing and adsorption on the column. Therefore, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile functional group.

Derivatization

Silylation is the most common derivatization technique for phenols. nih.govresearchgate.net This involves reacting the hydroxyl group with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. This derivative is significantly more volatile and thermally stable, making it amenable to GC analysis.

Table 2: Silylation Reagents for Derivatization of "3-(Benzyloxy)-5-fluorophenol"

| Reagent | Abbreviation | Byproducts | Comments |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | A powerful silylating agent, often used with a catalyst like TMCS. nih.govresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | The most volatile of the common silylating agents, leading to fewer interfering peaks. |

| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst in conjunction with other silylating agents like BSTFA or HMDS. |

| Hexamethyldisilazane | HMDS | NH₃ | A less reactive silylating agent, often requiring a catalyst and heating. |

The derivatization reaction is typically fast and can be carried out in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) prior to GC injection. nih.govresearchgate.net

GC-MS Analysis

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized "3-(Benzyloxy)-5-fluorophenol" and any isomeric impurities. asm.orgucd.ie The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule.

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized "3-(Benzyloxy)-5-fluorophenol"

| Parameter | Typical Conditions | Rationale |

| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides good separation of a wide range of compounds based on boiling point. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Temperature Program | e.g., 100 °C hold for 1 min, then ramp at 10-20 °C/min to 280-300 °C | A temperature gradient is used to separate compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. merckmillipore.comlibretexts.org "3-(Benzyloxy)-5-fluorophenol" itself is an achiral molecule as it does not possess a stereocenter and therefore does not exist as enantiomers.

However, chiral chromatography would become a critical analytical tool if "3-(Benzyloxy)-5-fluorophenol" were used as a starting material or a building block in the synthesis of a chiral molecule. For instance, if a chiral center is introduced into the molecule through a subsequent reaction, chiral chromatography would be essential to determine the enantiomeric excess (ee) of the product. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. merckmillipore.com

Chiral Stationary Phases (CSPs)

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org For derivatives of "3-(Benzyloxy)-5-fluorophenol" that are chiral, several types of CSPs could be effective.

Table 4: Potential Chiral Stationary Phases for the Separation of Chiral Derivatives of "3-(Benzyloxy)-5-fluorophenol"

| CSP Type | Description | Potential Applications for Derivatives |

| Polysaccharide-based | (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) | Broad applicability for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups. |

| Cyclodextrin-based | (e.g., β-cyclodextrin bonded to silica) | Particularly effective for separating aromatic compounds and phenol esters through inclusion complexation. merckmillipore.com |

| Pirkle-type (brush-type) | (e.g., π-electron acceptor/donor phases) | Useful for compounds with π-acidic or π-basic groups. |

| Protein-based | (e.g., bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP)) | Mimics biological interactions and can be effective for separating chiral drug molecules. |

The development of a chiral separation method would involve screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolving the enantiomers of the target chiral derivative.

Theoretical and Computational Studies of 3 Benzyloxy 5 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-(Benzyloxy)-5-fluorophenol. These computational methods provide a detailed picture of the molecule's electronic distribution and its implications for chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net Therefore, the energies of these orbitals are related to the molecule's ionization potential and electron affinity, respectively. dergipark.org.tr The spatial distribution of these orbitals highlights the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. dergipark.org.tr For instance, in related aromatic compounds, the HOMO is often delocalized across the π-system of the phenyl rings, enhancing the electron-donating nature of the molecule. dergipark.org.tr

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. dergipark.org.trresearchgate.net |

Electrostatic Potential Surface Analysis for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its intermolecular interaction patterns. dergipark.org.trchemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

This analysis is crucial for understanding how 3-(Benzyloxy)-5-fluorophenol might interact with other molecules, including biological targets. chemrxiv.org For example, the negative potential regions, often located around electronegative atoms like oxygen and fluorine, can act as hydrogen bond acceptors. chemrxiv.org The positive regions, usually found around hydrogen atoms, can act as hydrogen bond donors. The MEP surface provides insights into non-covalent interactions, which are critical in biological recognition processes. researchgate.net

Charge Distribution and Population Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis provides quantitative information about the net charge on each atom within a molecule. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate these atomic charges. dergipark.org.trutar.edu.my While Mulliken charges are computationally straightforward to obtain, NPA is often considered to provide a more chemically meaningful description of the electron distribution. dergipark.org.tr

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The three-dimensional structure of 3-(Benzyloxy)-5-fluorophenol is not rigid; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy landscape of the molecule. researchgate.net This is typically achieved through a combination of molecular mechanics and more accurate quantum mechanical methods. researchgate.netrsc.org

Molecular mechanics methods, which use classical force fields, are often employed for an initial, rapid exploration of the conformational space. rsc.org The most promising low-energy conformers identified are then subjected to full geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT), to obtain more reliable structures and relative energies. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions involving 3-(Benzyloxy)-5-fluorophenol. escholarship.org By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. diva-portal.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. acs.org

For instance, reactions such as oxidation of the phenolic hydroxyl group or nucleophilic substitution of the fluorine atom can be modeled. Quantum chemical calculations can elucidate the step-by-step mechanism of these transformations, providing insights that are often difficult to obtain through experimental means alone. researchgate.net These studies can help in understanding the regioselectivity and stereoselectivity of reactions and can guide the design of synthetic routes to new derivatives. escholarship.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a valuable application of computational chemistry. academie-sciences.frnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. psu.edu Comparing these predicted shifts with experimental data can help in the structural elucidation and assignment of resonances. academie-sciences.fr The accuracy of these predictions depends on the level of theory and basis set used, as well as on accounting for solvent effects. nih.gov For fluorinated compounds, ¹⁹F NMR is a particularly sensitive probe of the local electronic environment. d-nb.info

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation of harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. nih.gov However, these harmonic frequencies often overestimate the experimental values due to the neglect of anharmonicity. nih.gov To improve the agreement with experiment, scaling factors are often applied to the calculated frequencies. nih.gov Alternatively, more computationally demanding anharmonic frequency calculations can be performed. nih.gov The predicted vibrational spectra can be used to assign the observed bands to specific vibrational modes of the molecule, providing a detailed understanding of its molecular vibrations. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-(Benzyloxy)-5-fluorophenol |

| 3-(Benzyloxy)benzoic acid |

| 4-Nitrophenol |

| N-Benzylaniline |

| 1-(4-Methoxyphenyl)-1H-imidazole |

| 3-(5-Bromo-2-hydroxybenzylideneamino)phenol |

| 1-(4-(Benzyloxy)-3,5-difluorophenyl)ethanone |

| Benzene (B151609) |

| Mesitylene |

| Phenylephrine |

| Acyclovir |

| Theophylline |

| O-Isopropyl-N-ethyl thionocarbamate ester |

| 3-Pentyl xanthate acrylate (B77674) ester |

| O-Isobutyl-N-allyl-thionocarbamate |

| O-Isobutyl-N-isobutoxycarbonyl-thionocarbamate |

| 2,6-Dibromo-4-nitrophenol |

| 2-(6-Substituted 3(Z)-hexen-1,5-diynyl)anilines |

| Carbazoles |

| Indoles |

| N-Acetoxy-N-alkoxybenzamides |

| N-Alkoxyhydroxamic acids |

| N-Benzoyloxy-N-(4-tert-butylbenzyloxy)benzamide |

| N,N′-di(p-Chlorobenzoyl)-N,N′-diethoxyhydrazine |

| Semicarbazones |

| 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid |

| α-Ketoglutarate |

| Isochorismate |

| 4-Substituted-5-aroyl-(1H)-1,2,3-triazoles |

Molecular Dynamics Simulations for Solvent Effects or Non-Covalent Interactions (excluding biological)

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics, solvent effects, and non-covalent interactions. While specific MD simulation studies focusing solely on 3-(Benzyloxy)-5-fluorophenol in a non-biological context are not extensively documented in publicly available literature, we can infer its probable behavior based on computational studies of analogous molecules, including fluorinated phenols and compounds containing a benzyloxy group.

Theoretical investigations into related compounds suggest that the solvent environment would play a crucial role in the conformational preferences and interaction patterns of 3-(Benzyloxy)-5-fluorophenol. The interplay between the polar phenol (B47542) group, the relatively non-polar benzyl (B1604629) group, and the electronegative fluorine atom would lead to a complex pattern of interactions with surrounding solvent molecules.

Solvent Effects on Conformation and Dynamics:

In polar protic solvents, such as water or alcohols, the phenol group would act as both a hydrogen bond donor and acceptor. These strong, specific interactions would likely influence the orientation of the entire molecule to maximize favorable solvation. The benzyloxy group, being less polar, would experience weaker, more diffuse van der Waals interactions. In contrast, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the hydrogen bond donating capacity of the phenol would be less significant, potentially leading to different conformational ensembles. Non-polar solvents would primarily interact through weaker dispersion forces, allowing for a greater degree of conformational flexibility of the benzyloxy group.

Analysis of Non-Covalent Interactions:

The non-covalent interactions involving 3-(Benzyloxy)-5-fluorophenol are expected to be multifaceted. The key interactions would include:

Hydrogen Bonding: The hydroxyl group is a primary site for hydrogen bonding with solvent molecules or other solute molecules.

π-π Stacking: The two aromatic rings (the phenyl ring of the benzyloxy group and the fluorophenol ring) can engage in π-π stacking interactions. The presence of the fluorine atom can modulate the electron density of the phenol ring, potentially influencing the strength and geometry of these interactions.

C-H···π Interactions: The C-H bonds of the benzyl group can interact with the π-system of the fluorophenol ring, and vice versa.

Fluorine-centered Interactions: The fluorine atom can participate in various non-covalent interactions, including weak C-H···F hydrogen bonds and halogen bonds. Computational studies on other fluorinated aromatic compounds have highlighted the structure-directing role of such interactions.

A theoretical conformational analysis of related molecules, such as (m-carbamoylphenyl) boronic acid, has demonstrated the utility of scanning potential energy surfaces to identify stable conformers. epstem.net A similar approach for 3-(Benzyloxy)-5-fluorophenol would likely reveal multiple low-energy conformations governed by the rotational freedom around the C-O-C ether linkage.

While direct experimental or extensive simulation data for 3-(Benzyloxy)-5-fluorophenol is limited, the principles derived from computational studies on related fluorinated and benzyloxy-containing compounds provide a solid foundation for predicting its behavior in different solvent environments and understanding the nature of its non-covalent interactions.

Mechanistic Investigations of Reactions Involving 3 Benzyloxy 5 Fluorophenol

Kinetic Studies for Reaction Rate Determination and Rate Law Elucidation

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the factors that influence the rate of a chemical reaction. For reactions involving 3-(Benzyloxy)-5-fluorophenol, determining the rate law—an equation that links the reaction rate with the concentrations of reactants—is a primary objective.

The rate of a reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. kaibangchem.com For instance, in a hypothetical reaction where 3-(Benzyloxy)-5-fluorophenol reacts with an alkylating agent, increasing the concentration of either reactant would likely lead to more frequent molecular collisions, thereby increasing the reaction rate. kaibangchem.com

Table 1: Illustrative Data for Determining Reaction Order

| Experiment | Initial [3-(Benzyloxy)-5-fluorophenol] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the experimental design.

From this illustrative data, doubling the concentration of 3-(Benzyloxy)-5-fluorophenol doubles the rate, indicating a first-order dependence. Doubling the concentration of Reagent B quadruples the rate, indicating a second-order dependence. Thus, the hypothetical rate law would be: Rate = k[3-(Benzyloxy)-5-fluorophenol][Reagent B]².

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a reaction. wikipedia.org This is achieved by replacing one or more atoms in a reactant with a specific isotope. wikipedia.org Common stable isotopes used in these studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). mdpi.com By analyzing the position of the isotopic label in the products, chemists can deduce the reaction pathway and rule out alternative mechanisms. wikipedia.org

For example, in studying the etherification of the phenolic hydroxyl group of 3-(Benzyloxy)-5-fluorophenol, one could use a ¹³C-labeled alkylating agent. If the ¹³C label is found exclusively on the alkyl group attached to the oxygen in the product, it would confirm that the original C-O bond of the phenol (B47542) was not cleaved during the reaction.

Another application of isotopic labeling is in determining whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (between different molecules). csbsju.edu This can be investigated using a crossover experiment. For instance, if a reaction involving 3-(Benzyloxy)-5-fluorophenol is performed with a mixture of an isotopically labeled version of the compound and an unlabeled version of a similar reactant, the distribution of the isotope in the products can distinguish between these two pathways. csbsju.edu If the reaction is intramolecular, no crossover of the isotopic label between the two types of reactants will be observed in the products. csbsju.edu

While specific isotopic labeling studies on 3-(Benzyloxy)-5-fluorophenol were not found in the available literature, this technique has been widely applied to understand the mechanisms of reactions involving phenols and aryl ethers. nih.govacs.orgresearchgate.net For example, deuterium labeling has been used to study hydrogen-exchange reactions of phenol in water. wikipedia.org

Characterization and Trapping of Reactive Intermediates

Many chemical reactions proceed through the formation of short-lived, high-energy species known as reactive intermediates. allen.in These can include carbocations, carbanions, free radicals, carbenes, and benzynes. allen.in Identifying these transient species is a key part of elucidating a reaction mechanism. Due to their high reactivity and short lifetimes, direct observation of intermediates is often challenging. allen.in

One common strategy is to "trap" the intermediate by introducing a substance that reacts with it to form a stable, characterizable product. csbsju.edu For example, if a reaction involving 3-(Benzyloxy)-5-fluorophenol were suspected to proceed through a radical mechanism, a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be added to the reaction mixture. csbsju.edu The formation of a stable adduct between TEMPO and the suspected radical intermediate would provide strong evidence for its existence. csbsju.edu

In reactions involving the aromatic ring, the formation of a benzyne (B1209423) intermediate is a possibility, particularly under conditions of strong base and a good leaving group. algoreducation.com Benzynes are highly reactive and can be trapped by dienes in a Diels-Alder reaction. rsc.org

Spectroscopic methods can also be employed to detect and characterize reactive intermediates. Techniques such as flash photolysis coupled with UV-Vis or infrared spectroscopy can be used to study species with very short lifetimes. While no specific studies on trapping reactive intermediates in reactions of 3-(Benzyloxy)-5-fluorophenol are documented in the reviewed sources, the principles of these techniques are broadly applicable.

Influence of Catalyst Structure and Reaction Conditions on Selectivity and Efficiency

The choice of catalyst and reaction conditions can have a profound impact on the selectivity and efficiency of a chemical reaction. For reactions involving 3-(Benzyloxy)-5-fluorophenol, which has multiple reactive sites (the phenolic hydroxyl group, and the ortho and para positions on the aromatic ring), controlling selectivity is of paramount importance.

Catalyst Structure: In catalytic reactions, the structure of the catalyst can direct the reactants to a specific pathway. For instance, in the alkylation of phenols, a common side reaction is C-alkylation of the aromatic ring in addition to the desired O-alkylation of the hydroxyl group. google.com The selectivity can be influenced by the catalyst's properties, such as its acidity or steric bulk. A catalyst with appropriately tuned acidity can favor the formation of the O-alkylated product, anisole (B1667542), in the reaction of phenol with dimethyl ether. mdpi.com Studies on phenol alkylation have shown that catalysts like γ-Al₂O₃ can be modified to improve selectivity towards O-alkylation. mdpi.com

Table 2: Hypothetical Influence of Catalyst on Selectivity in the Methylation of a Substituted Phenol

| Catalyst | O-Alkylation Product (%) | C-Alkylation Product (%) |

| Catalyst A | 70 | 30 |

| Catalyst B | 95 | 5 |

This table illustrates how different catalysts can affect product distribution.

Reaction Conditions: Reaction conditions such as temperature, pressure, solvent, and reactant ratios also play a critical role in determining the outcome of a reaction.

Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts, thus decreasing selectivity. google.com

Reactant Ratios: Adjusting the molar ratio of reactants can influence both conversion and selectivity. For example, in the alkylation of phenol with dimethyl ether, an optimal ratio exists to maximize the yield of the desired anisole product. mdpi.com

Solvent: The solvent can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates.

In the context of 3-(Benzyloxy)-5-fluorophenol, the interplay between the electron-donating benzyloxy group and the electron-withdrawing fluorine atom would likely make the regioselectivity of reactions like electrophilic aromatic substitution sensitive to both catalyst choice and reaction conditions. While specific studies are not available, the general principles of catalyst and condition optimization established for other substituted phenols would be directly applicable. researchgate.netnih.gov

Future Research Directions and Opportunities

Exploration of Novel and Undiscovered Chemical Transformations of 3-(Benzyloxy)-5-fluorophenol

While the core functional groups of 3-(Benzyloxy)-5-fluorophenol are well-understood, their interplay offers opportunities for discovering novel chemical transformations. Future research could investigate intramolecular cyclization reactions, where the benzyloxy group participates in ring formation with the phenol (B47542) or another introduced functional group. For instance, directed metallation of the aromatic ring followed by reaction with the benzylic position could lead to novel fused heterocyclic systems. Another area of interest is the exploration of rearrangement reactions, such as the mt.comacs.org-Wittig rearrangement, which has been studied in analogous ortho-substituted aryl benzyl (B1604629) ethers and could provide a route to complex diarylmethanol structures.

Furthermore, acid-catalyzed transformations could yield unexpected products. Studies on similarly complex molecules have shown that treatment with acid can induce cascades involving dehydration, cyclization, or skeletal rearrangements, leading to the formation of unique heterocyclic scaffolds. Investigating the reactivity of 3-(Benzyloxy)-5-fluorophenol under a variety of acidic conditions could unveil previously unknown pathways to valuable chemical entities.

Integration into High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) and automated synthesis platforms are powerful tools for accelerating reaction discovery and optimization. Integrating 3-(Benzyloxy)-5-fluorophenol into these platforms as a key building block could rapidly expand its known chemistry. HTE allows for the parallel screening of hundreds of reaction conditions, making it ideal for identifying optimal catalysts, ligands, solvents, and bases for cross-coupling reactions involving the phenolic hydroxyl group or C-H functionalization of the aromatic ring.

Automated platforms can utilize this compound to synthesize large libraries of derivatives for screening in materials science or agrochemical research. By systematically reacting 3-(Benzyloxy)-5-fluorophenol with diverse sets of reagents, researchers can quickly generate novel compounds and identify structure-property relationships that would be time-consuming to explore using traditional, manual synthetic methods.

Computational Design of Derivatives with Tuned Electronic or Structural Properties (non-biological)

Computational chemistry provides a powerful avenue for the rational design of novel molecules with specific, non-biological properties. Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the electronic and photophysical properties of derivatives of 3-(Benzyloxy)-5-fluorophenol can be predicted before their synthesis. This in silico approach allows researchers to tune properties such as the HOMO-LUMO gap, absorption and emission wavelengths, and nonlinear optical responses.

For example, computational modeling can guide the design of derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By strategically adding electron-donating or -withdrawing groups to the aromatic rings, the electronic characteristics can be systematically modified. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and conjugative interactions that govern these properties, enabling the design of materials with optimized performance for specific opto-electronic applications.

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research must prioritize the development of synthetic routes to 3-(Benzyloxy)-5-fluorophenol that adhere to the principles of green chemistry, focusing on sustainability and atom economy. Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.com

Strategies to improve the synthesis could include:

Catalytic Approaches: Employing catalytic cycles for C-O bond formation (etherification) and C-F bond formation (fluorination) to minimize waste.

Alternative Reagents: Exploring safer and more sustainable reagents. For instance, recent advances have focused on producing fluorochemicals directly from fluorspar using oxalic acid under mild conditions, avoiding the highly toxic and corrosive hydrogen fluoride (B91410). agchemigroup.eu Similarly, novel reagents are being developed for the synthesis of sulfonyl fluorides that avoid toxic gases and produce only benign salts as byproducts. eurekalert.org

Process Optimization: Investigating alternative hydrolysis methods for precursors, such as using alkaline earth metal hydroxides instead of stronger alkalis to prevent the formation of byproducts. google.com

By focusing on these principles, chemists can develop manufacturing processes that are not only more efficient but also have a reduced environmental impact. jk-sci.com

| Reaction Type | General Transformation | Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |

| Rearrangement | A → B | 100% | Beckmann Rearrangement jocpr.com |

| Substitution | A-B + C → A-C + B | <100% | Williamson Ether Synthesis |

| Elimination | A-B → A + B | <100% | Dehydration of an Alcohol |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Process Analytical Technology (PAT)